N1-(4-Nitro-1H-imidazol-5-yl)ethane-1,2-diamine
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Overview
Description
N1-(4-Nitro-1H-imidazol-5-yl)ethane-1,2-diamine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 4-position of the imidazole ring and an ethane-1,2-diamine moiety attached to the nitrogen at the 1-position. Imidazole derivatives are known for their broad range of biological activities and are used in various therapeutic applications .
Preparation Methods
The synthesis of N1-(4-Nitro-1H-imidazol-5-yl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroimidazole with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
N1-(4-Nitro-1H-imidazol-5-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N1-(4-Nitro-1H-imidazol-5-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives exhibit antibacterial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: Imidazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N1-(4-Nitro-1H-imidazol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N1-(4-Nitro-1H-imidazol-5-yl)ethane-1,2-diamine can be compared with other imidazole derivatives, such as:
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Ornidazole: Used for its antibacterial and antiprotozoal properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C5H9N5O2 |
---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
N'-(5-nitro-1H-imidazol-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C5H9N5O2/c6-1-2-7-4-5(10(11)12)9-3-8-4/h3,7H,1-2,6H2,(H,8,9) |
InChI Key |
VOXKENPNHMVOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])NCCN |
Origin of Product |
United States |
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